molecular formula C44H22Cl8N4 B12336736 meso-Tetra (2,6-dichlorophenyl) porphine CAS No. 32350-86-0

meso-Tetra (2,6-dichlorophenyl) porphine

Cat. No.: B12336736
CAS No.: 32350-86-0
M. Wt: 890.3 g/mol
InChI Key: GEGKKLOCNBPZOG-UHFFFAOYSA-N
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Description

meso-Tetra (2,6-dichlorophenyl) porphine: is a synthetic porphyrin compound with the molecular formula C44H22Cl8N4 and a molecular weight of 890.32 g/mol . This compound is known for its unique structure, which includes four 2,6-dichlorophenyl groups attached to the meso positions of the porphine ring. Porphyrins, including this compound, are macrocyclic compounds that play crucial roles in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2,6-dichlorophenyl) porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and the product is purified through chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra (2,6-dichlorophenyl) porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of meso-Tetra (2,6-dichlorophenyl) porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular oxygen to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis .

Comparison with Similar Compounds

Uniqueness: meso-Tetra (2,6-dichlorophenyl) porphine is unique due to the presence of chlorine atoms, which influence its reactivity and stability. The dichlorophenyl groups enhance its ability to participate in various chemical reactions and improve its efficacy as a photosensitizer .

Properties

CAS No.

32350-86-0

Molecular Formula

C44H22Cl8N4

Molecular Weight

890.3 g/mol

IUPAC Name

5,10,15,20-tetrakis(3,4-dichlorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H22Cl8N4/c45-25-5-1-21(17-29(25)49)41-33-9-11-35(53-33)42(22-2-6-26(46)30(50)18-22)37-13-15-39(55-37)44(24-4-8-28(48)32(52)20-24)40-16-14-38(56-40)43(36-12-10-34(41)54-36)23-3-7-27(47)31(51)19-23/h1-20,53,56H

InChI Key

GEGKKLOCNBPZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)Cl)Cl)C8=CC(=C(C=C8)Cl)Cl)C=C4)C9=CC(=C(C=C9)Cl)Cl)N3)Cl)Cl

Origin of Product

United States

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